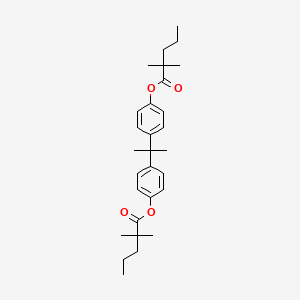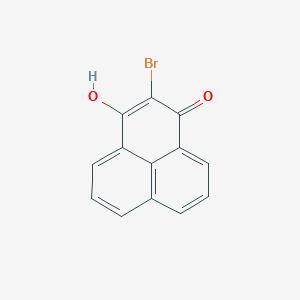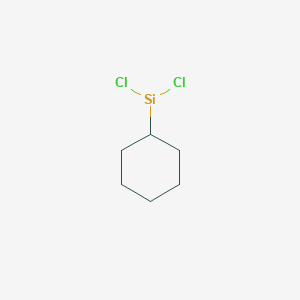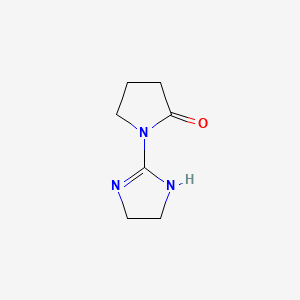
2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- is a compound that features a pyrrolidinone ring fused with an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- typically involves the reaction of pyrrolidinone with an imidazole derivative. One common method involves heating the reactants in the presence of a catalyst such as triethylamine (TEA) to facilitate the formation of the desired product . The reaction conditions often require a controlled temperature and pressure to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in an inert atmosphere.
Substitution: Halogenating agents, nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
- 2-(1H-Imidazol-2-yl)pyridine
Uniqueness
2-Pyrrolidinone, 1-(4,5-dihydro-1H-imidazol-2-yl)- is unique due to its specific combination of the pyrrolidinone and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity profiles.
Propiedades
Número CAS |
24341-70-6 |
|---|---|
Fórmula molecular |
C7H11N3O |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1H-imidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11N3O/c11-6-2-1-5-10(6)7-8-3-4-9-7/h1-5H2,(H,8,9) |
Clave InChI |
BFKNTKMFXWGZGG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



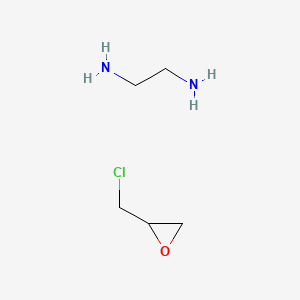

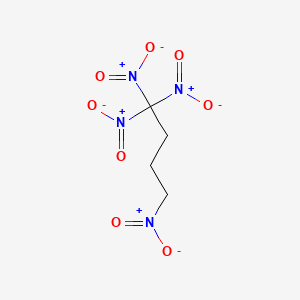

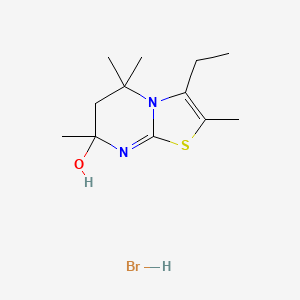

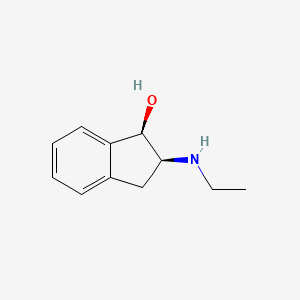
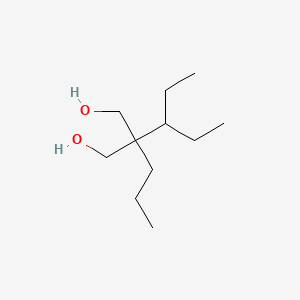
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)

